molecular formula C17H36N2S B14525734 N-Heptyl-N'-nonylthiourea CAS No. 62552-27-6

N-Heptyl-N'-nonylthiourea

Cat. No.: B14525734
CAS No.: 62552-27-6
M. Wt: 300.5 g/mol
InChI Key: HNFKQIZLWKUZKP-UHFFFAOYSA-N
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Description

N-Heptyl-N’-nonylthiourea is a chemical compound with the molecular formula C₁₇H₃₆N₂S It is a thiourea derivative, characterized by the presence of heptyl and nonyl groups attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Heptyl-N’-nonylthiourea can be synthesized through the reaction of heptylamine and nonylamine with thiourea. The typical procedure involves mixing equimolar amounts of heptylamine and nonylamine with thiourea in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of N-Heptyl-N’-nonylthiourea can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-N’-nonylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Heptyl-N’-nonylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Heptyl-N’-nonylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The heptyl and nonyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Heptyl-N’-octylthiourea
  • N-Heptyl-N’-decylthiourea
  • N-Heptyl-N’-dodecylthiourea

Uniqueness

N-Heptyl-N’-nonylthiourea is unique due to its specific combination of heptyl and nonyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications.

Properties

CAS No.

62552-27-6

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

IUPAC Name

1-heptyl-3-nonylthiourea

InChI

InChI=1S/C17H36N2S/c1-3-5-7-9-10-12-14-16-19-17(20)18-15-13-11-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)

InChI Key

HNFKQIZLWKUZKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCCCCCCC

Origin of Product

United States

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